2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine
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Overview
Description
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and an indolizine core. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a nucleophilic aromatic substitution reaction at the C6 position of the pyridazine ring . The piperidine moiety is then introduced via a coupling reaction, followed by the attachment of the indolizine core through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition occurs through the binding of the imidazo[1,2-b]pyridazine moiety to the hinge region of the kinase, thereby blocking its enzymatic activity. This leads to the suppression of downstream signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
TAK1 inhibitors: Compounds like takinib, which also inhibit TAK1 kinase but with different potency and selectivity profiles.
Uniqueness
2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine is unique due to its combination of structural features, which confer high potency and selectivity towards specific molecular targets. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-indolizin-2-ylmethanone |
InChI |
InChI=1S/C21H21N5O2/c27-21(17-13-18-3-1-2-9-25(18)14-17)24-10-6-16(7-11-24)15-28-20-5-4-19-22-8-12-26(19)23-20/h1-5,8-9,12-14,16H,6-7,10-11,15H2 |
InChI Key |
RJCGYSARYICLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4 |
Origin of Product |
United States |
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